molecular formula C5H4BrN3 B7966524 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile

Cat. No.: B7966524
M. Wt: 186.01 g/mol
InChI Key: VXBCJVPQROXYNY-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that features a bromine atom, a methyl group, and a nitrile group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and their utility in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-1-methyl-1H-imidazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-3-methylimidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-3-8-5(6)4(9)2-7/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBCJVPQROXYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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